

2-Chloro-5-methylphenyl Chloroformate: Hydrolysis Kinetics and Stability Profiling

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Compound of Interest

Compound Name:	2-Chloro-5-methylphenyl chloroformate
CAS No.:	35928-83-7
Cat. No.:	B13220929

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Executive Summary

2-Chloro-5-methylphenyl chloroformate (CAS: 35928-83-7) is a highly reactive, moisture-sensitive electrophilic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized protecting groups[1]. As with most substituted phenyl chloroformates, its utility is inherently tied to its reactivity profile, which is governed by the delicate balance between its desired electrophilic capture by target nucleophiles and its undesired spontaneous hydrolysis in the presence of ambient moisture.

This technical guide provides an in-depth mechanistic analysis of the hydrolysis and stability of **2-chloro-5-methylphenyl chloroformate**. By deconstructing the stereoelectronic effects of its ortho-chloro and meta-methyl substituents, we establish a predictive framework for its degradation kinetics. Furthermore, we provide a self-validating experimental protocol for quantifying these kinetic parameters in a laboratory setting.

Physicochemical Profiling & Structural Dynamics

The reactivity of **2-chloro-5-methylphenyl chloroformate** is dictated by the structural properties of its functional groups. The chloroformate moiety ($-O-CO-Cl$) is highly susceptible to nucleophilic attack, while the substituted phenyl ring modulates the electron density at the carbonyl carbon.

Table 1: Key Physicochemical and Structural Parameters

Parameter	Value / Description	Mechanistic Implication
Chemical Formula	$C_8H_6Cl_2O_2$	Defines the molecular weight (205.04 g/mol) and stoichiometric ratios[2].
ortho-Chloro Substituent	Inductive Electron Withdrawal (-I)	Increases the electrophilicity of the carbonyl carbon; introduces moderate steric hindrance[3].
meta-Methyl Substituent	Weak Electron Donation (+I, +M)	Slightly offsets the electron-withdrawing effect of the halogen ($\sigma = -0.07$) [3].
Hydrolysis Products	2-Chloro-5-methylphenol, CO_2 , HCl	Generates acidic byproducts that can autocatalyze further degradation or side reactions[4].

Mechanistic Pathways of Hydrolysis

The solvolysis of chloroformate esters typically proceeds via one of two competing pathways: a unimolecular ionization (SN_1) or a bimolecular addition-elimination (BAC_2) mechanism[5][6]. For aryl chloroformates like **2-chloro-5-methylphenyl chloroformate**, the BAC_2 pathway is overwhelmingly favored[6].

The Causality of Substituent Effects

The mechanism is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. The ortho-chloro group exerts a strong inductive electron-withdrawing effect

(apparent Hammett constant $\sigma_p \approx +0.23$), which lowers the LUMO of the carbonyl group, thereby reducing the activation energy barrier for nucleophilic attack[3]. Conversely, the meta-methyl group ($\sigma_m = -0.07$) is weakly electron-donating, which slightly destabilizes the forming negative charge in the transition state[3].

Because the inductive withdrawal of the ortho-halogen dominates the weak donation of the meta-methyl group, the carbonyl carbon remains highly activated. The reaction proceeds through a rate-limiting formation of a tetrahedral intermediate, which rapidly collapses to expel the chloride ion, forming an unstable aryl hydrogen carbonate that instantly decarboxylates into 2-chloro-5-methylphenol, carbon dioxide, and hydrochloric acid[4][7].



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Mechanistic pathway of **2-chloro-5-methylphenyl chloroformate** hydrolysis via a tetrahedral intermediate.

Stability Profile & Degradation Kinetics

The stability of **2-chloro-5-methylphenyl chloroformate** is highly dependent on the solvent environment. In aqueous-organic binary mixtures (e.g., water/acetonitrile or water/dimethoxyethane), the hydrolysis follows pseudo-first-order kinetics when water is present in large excess[4][7].

The solvent often acts as a "general base," assisting in the deprotonation of the attacking water molecule during the formation of the transition state[7]. Consequently, the rate of hydrolysis (k_{obs}) increases non-linearly with the molar concentration of water, reflecting both the increase in nucleophile concentration and the enhanced ionizing power of the solvent medium[5][7].

Table 2: Representative Kinetic Parameters for Aryl Chloroformate Hydrolysis (Note: Values are extrapolated from generalized substituted phenyl chloroformate models[4][7])

Condition	Kinetic Order (w.r.t H ₂ O)	Relative Hydrolysis Rate (kobs)	Stability Implication
Anhydrous Organic Solvent	0	Negligible	Stable for long-term storage under inert gas.
Aqueous Acetonitrile (Low H ₂ O)	~1.0 - 1.5	Moderate (10 ⁻⁴ s ⁻¹)	Gradual degradation; requires immediate use.
Aqueous Buffer (pH > 7)	> 2.0 (Base-catalyzed)	Very Fast (>10 ⁻² s ⁻¹)	Rapid decomposition; incompatible formulation.

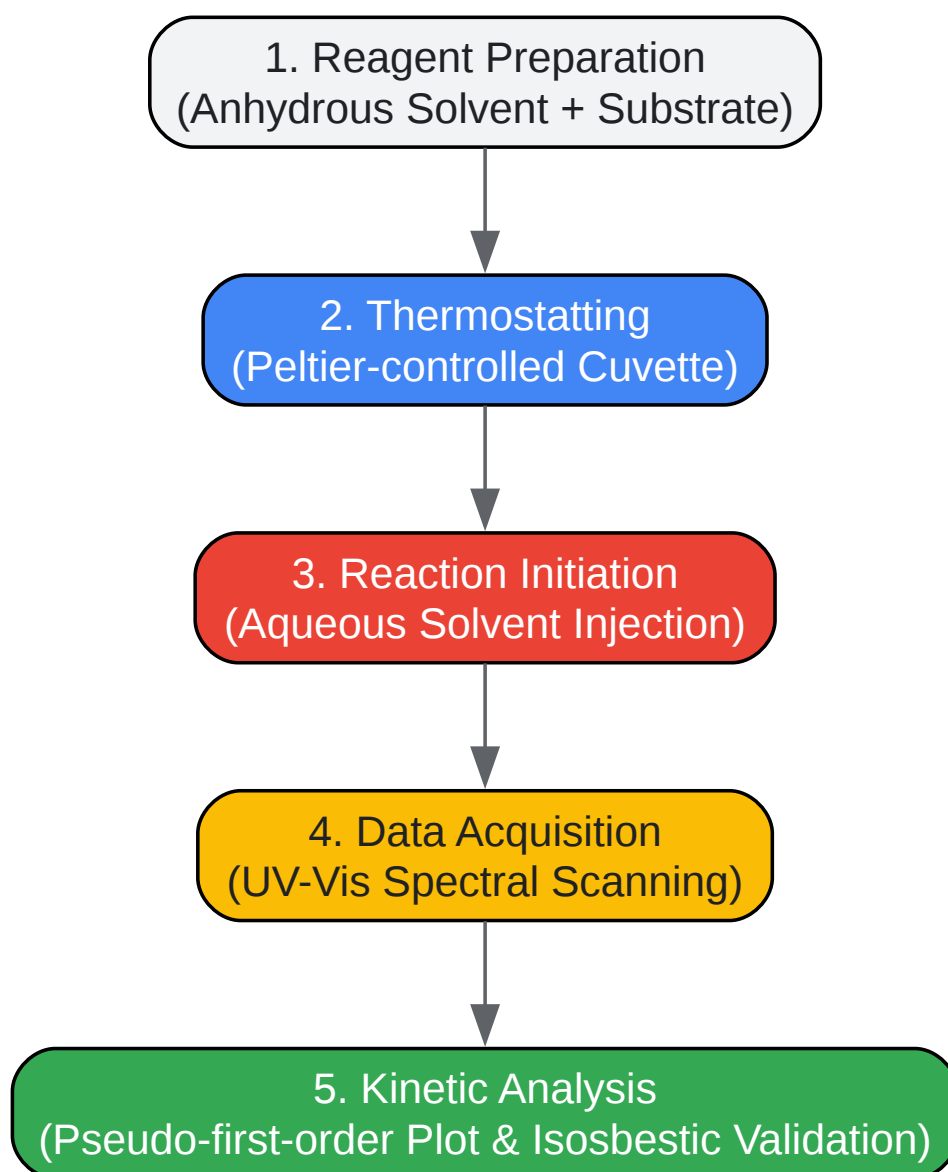
Experimental Protocols: Kinetic Evaluation

To accurately determine the shelf-life and reactivity limits of **2-chloro-5-methylphenyl chloroformate** in various formulations, a robust kinetic assay is required. The following UV-Vis spectrophotometric protocol is designed as a self-validating system: it utilizes the distinct spectral differences between the chloroformate and the resulting phenol, while the presence of an isosbestic point ensures no competing side reactions are occurring[7].

Step-by-Step Methodology

- Reagent Preparation: Prepare a 1.0×10⁻⁴ M stock solution of **2-chloro-5-methylphenyl chloroformate** in anhydrous, HPLC-grade acetonitrile[7].
- Thermostatting: Transfer 2.5 mL of the desired aqueous-organic solvent mixture into a quartz cuvette (1-cm pathlength) equipped with a Teflon stopper. Place the cuvette in a Peltier-controlled UV-Vis spectrophotometer cell holder and equilibrate to 25.0±0.1 °C [4].
- Reaction Initiation: Inject of the chloroformate stock solution into the cuvette using a variable-volume microdispenser. Immediately stopper and invert three times to mix[4].
- Data Acquisition: Initiate rapid kinetic scanning. Record the absorbance spectra from 220 nm to 350 nm at 1-minute intervals.

- Self-Validation Check: Overlay the spectra. The emergence of a strict isosbestic point confirms that the conversion of the chloroformate to the phenol is a clean, 1:1 process without the accumulation of the tetrahedral intermediate[7].
- Kinetic Analysis: Plot $\ln(A_t - A_\infty)$ versus time (t), where A_t is the absorbance at the analytical wavelength at time t , and A_∞ is the final absorbance. The negative slope of this linear plot yields the pseudo-first-order rate constant, k_{obs} [4].



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Step-by-step experimental workflow for monitoring pseudo-first-order hydrolysis kinetics.

Handling, Storage, and Formulation Implications

Due to the pronounced electrophilicity induced by the ortho-chloro substituent, **2-chloro-5-methylphenyl chloroformate** is highly sensitive to ambient humidity.

- Storage: Must be stored in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (typically 2–8°C) to suppress spontaneous thermal degradation[2].
- Handling: All transfers should be conducted using Schlenk line techniques or within a glovebox to prevent the ingress of moisture, which would rapidly generate corrosive HCl gas and compromise the reagent's titer[4].

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